molecular formula C17H18N2O2 B14462029 ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate CAS No. 69371-66-0

ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate

Cat. No.: B14462029
CAS No.: 69371-66-0
M. Wt: 282.34 g/mol
InChI Key: HUZVXVRQEVACQJ-UHFFFAOYSA-N
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Description

Ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a benzoate ester structure, which is commonly found in various natural and synthetic products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate can be synthesized through a multi-step process involving the reaction of benzoic acid derivatives with appropriate reagents. One common method involves the esterification of 4-aminobenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 4-aminobenzoate. This intermediate is then reacted with N-methyl-C-phenylcarbonimidoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various enzymes and receptors in biological systems. The compound’s molecular structure allows it to participate in hydrogen bonding and other interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

69371-66-0

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate

InChI

InChI=1S/C17H18N2O2/c1-3-21-17(20)14-9-11-15(12-10-14)19-16(18-2)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,18,19)

InChI Key

HUZVXVRQEVACQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=NC)C2=CC=CC=C2

Origin of Product

United States

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